3-(Ethoxycarbonyl)cyclopentanecarboxylic acid CAS number
3-(Ethoxycarbonyl)cyclopentanecarboxylic acid CAS number
An In-Depth Technical Guide to 3-(Ethoxycarbonyl)cyclopentanecarboxylic Acid (CAS: 1195210-78-6) for Advanced Research and Drug Development
Introduction
3-(Ethoxycarbonyl)cyclopentanecarboxylic acid, identified by the CAS Number 1195210-78-6, is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic chemistry.[1][2][3][4] Its structure features a five-membered carbocyclic ring substituted with both a carboxylic acid and an ethyl ester group at the 1 and 3 positions. This arrangement of functional groups, which can exist as cis and trans diastereomers, offers chemists strategic handles for selective modification, making it a valuable intermediate in the synthesis of complex molecular architectures.
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous natural products like prostaglandins and as a key design element in many approved pharmaceuticals.[5] As such, derivatives like 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid are of significant interest to researchers and drug development professionals aiming to construct novel therapeutic agents, particularly in areas such as pain management and inflammation. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.
Physicochemical and Structural Properties
The utility of any chemical intermediate is fundamentally tied to its physical and chemical properties. 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is a stable compound under recommended storage conditions, typically requiring refrigeration and protection from moisture to maintain its high purity.[2][4]
| Property | Value | Source(s) |
| CAS Number | 1195210-78-6 | [1][2][3][4] |
| IUPAC Name | 3-ethoxycarbonylcyclopentane-1-carboxylic acid | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [2][3][4] |
| InChI Key | MWJPBFXDEUIWAA-UHFFFAOYSA-N | [1][3][4] |
| Typical Purity | ≥95% | [4] |
| Storage Conditions | Refrigerated, sealed in dry conditions (2-8°C) | [2][4] |
Structural Elucidation
The molecule's structure contains two key functional groups that dictate its reactivity: a carboxylic acid (-COOH) and an ethyl ester (-COOEt). The cyclopentane frame provides a rigid, three-dimensional scaffold. The relative orientation of the two substituents (cis or trans) is a critical feature that will influence the conformation of molecules derived from it and, consequently, their biological activity.
Caption: Chemical structure of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid.
Synthesis and Mechanistic Considerations
The synthesis of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is a prime example of leveraging differential reactivity. The most logical and industrially scalable approach involves the selective mono-saponification (hydrolysis) of the corresponding symmetrical precursor, diethyl cyclopentane-1,3-dicarboxylate.
Causality in Experimental Design
The choice of this pathway is deliberate. Starting with a symmetrical diester simplifies the reaction, as both ester groups are chemically equivalent until the first hydrolysis event occurs. The key to success is controlling the stoichiometry of the base (e.g., potassium hydroxide, KOH) to favor the formation of the mono-acid mono-ester product over the di-acid. Using exactly one equivalent of base ensures that, statistically, the reaction is most likely to stop after a single hydrolysis event. Ethanol is often chosen as the solvent because it readily dissolves both the starting diester and the KOH, creating a homogeneous reaction environment that promotes consistent and predictable reactivity.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the selective hydrolysis of diesters.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in absolute ethanol. In a separate vessel, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.
-
Expert Insight: The use of precisely one equivalent of KOH is critical. An excess would lead to the formation of the undesired dicarboxylic acid, complicating purification.
-
-
Reaction Execution: Cool the diester solution in an ice bath to 0-5°C. Add the ethanolic KOH solution dropwise over 30-60 minutes while stirring vigorously. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Expert Insight: The initial cooling and slow addition help to control the exotherm of the saponification reaction and improve selectivity.
-
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in water and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material.
-
Trustworthiness Check: This washing step is a self-validating purification measure. The desired product, in its salt form (potassium 3-(ethoxycarbonyl)cyclopentanecarboxylate), is soluble in the aqueous layer, while the neutral starting material is removed into the organic phase.
-
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate or oil may form. Extract the aqueous layer three times with ethyl acetate.
-
Expert Insight: Acidification protonates the carboxylate salt, rendering the final product neutral and thus extractable into an organic solvent.
-
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved via column chromatography or recrystallization if necessary to yield 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid as a clear oil or white solid.
Applications in Drug Discovery and Development
The bifunctional nature of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid makes it a powerful intermediate for building molecular diversity and accessing high-value therapeutic targets.
Scaffold for Novel Analgesics: NaV1.7 Inhibition
Recent breakthroughs in pain research have identified the voltage-gated sodium channel NaV1.7 as a critical target for the development of new, non-opioid analgesics. Structure-activity relationship studies have revealed that the cyclopentane carboxylic acid moiety can act as a potent "warhead" for engaging with the channel.[7] Specifically, replacing other motifs like proline with a cyclopentane carboxylic acid has been shown to dramatically boost inhibitory potency.[7] 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is an ideal starting material for synthesizing libraries of such inhibitors. The ester can be converted to an amide, while the carboxylic acid provides the key pharmacophore for channel binding.
Intermediate in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogues are used to treat conditions from glaucoma to ulcers.[5] The core of most prostaglandins is a cyclopentane ring. This molecule provides a pre-formed cyclopentane scaffold with functional groups that can be elaborated into the complex side chains characteristic of prostaglandin structures.
Versatile Bifunctional Connector
Beyond specific targets, the compound serves as a versatile linker or scaffold. The carboxylic acid and ester can be addressed with orthogonal chemistry:
-
The carboxylic acid can be readily converted into amides, esters, or acid chlorides, or used in reduction reactions.
-
The ethyl ester can be hydrolyzed to the di-acid, reduced to an alcohol, or converted to other esters via transesterification.
This differential reactivity allows for the stepwise and controlled construction of complex molecules, a fundamental requirement in modern drug development.
Caption: Potential applications derived from the core building block.
Safety and Handling
As a laboratory chemical, 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed.[1]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1][4] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and refrigerated environment as recommended.[2][4]
Conclusion
3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is more than a simple chemical reagent; it is a strategic tool for chemists engaged in the design and synthesis of functional molecules. Its well-defined structure, coupled with the differential reactivity of its two functional groups, provides a reliable and versatile platform for creating novel compounds with significant potential in drug discovery. From serving as a foundational piece for next-generation pain therapeutics to its role in the synthesis of complex natural product analogues, this cyclopentane derivative is a key enabler of innovation at the chemical-biology interface. Proper understanding of its synthesis, properties, and handling allows researchers to fully harness its synthetic potential.
References
-
PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]
-
Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. DOI: 10.1016/j.bmcl.2024.130033. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]
-
Eureka | Patsnap. (2021). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1195210-78-6|3-(Ethoxycarbonyl)cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1195210-78-6 | 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid - AiFChem [aifchem.com]
- 4. 3-ethoxycarbonylcyclopentanecarboxylic acid | 1195210-78-6 [sigmaaldrich.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
